
N-(2,6-difluorobenzyl)-2-(3-(4-fluorophenyl)ureido)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,6-difluorobenzyl)-2-(3-(4-fluorophenyl)ureido)thiazole-4-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound, and a carboxamide group . The molecule also contains several fluorine atoms, which can significantly affect its properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the thiazole ring and the carboxamide group. The fluorine atoms could also play a significant role in its structure due to their high electronegativity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in a variety of chemical reactions. For example, triazoles and their derivatives have been reported to be inhibitors of glycogen synthase kinase-3, antagonists of GABA receptors, agonists of muscarinic receptors, and have shown anti-HIV-1, cytotoxic, antihistaminic, and antiproliferative activities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiazole ring, the carboxamide group, and the fluorine atoms would all contribute to its properties .科学的研究の応用
Antitumor Activity
The synthesis and biological evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles, including compounds structurally related to N-(2,6-difluorobenzyl)-2-(3-(4-fluorophenyl)ureido)thiazole-4-carboxamide, have demonstrated potent cytotoxicity against certain human breast cancer cell lines. These compounds exhibit a biphasic dose-response relationship characteristic of the benzothiazole series, with specific fluorinated derivatives showing broad-spectrum antitumor activity. The induction of cytochrome P450 CYP1A1, crucial for determining antitumor specificity, was noted as an important mechanism of action for these compounds (Hutchinson et al., 2001).
Solid-Phase Synthesis Applications
A study on the solid-phase synthesis of 3,4,5-substituted 1,5-benzodiazepin-2-ones showcases the versatility of incorporating fluorinated components into complex molecules. This method highlights the utility of fluorinated compounds in synthetic chemistry, providing a pathway for the development of new chemical entities with potential pharmacological activities (Lee, Gauthier, & Rivero, 1999).
Fluorine Chemistry and Nucleoside Modifications
Research involving the reaction of trimethylsilyl fluorosulfonyldifluoroacetate with nucleosides has led to the creation of difluoromethyl and difluoromethyl ether derivatives, indicating the role of fluorine chemistry in modifying nucleoside structures. These modifications have implications for the development of novel therapeutic agents, showcasing the importance of fluorinated compounds in medicinal chemistry (Rapp et al., 2009).
Development of Imaging Agents
A specific application in the development of imaging agents for prostate cancer involves the synthesis of fluorine-18-labeled compounds targeting the prostate-specific membrane antigen (PSMA). These compounds, like [18F]DCFPyL, demonstrate the critical role of fluorinated molecules in the creation of diagnostic tools for cancer imaging, providing a pathway for improved detection and management of prostate cancer (Chen et al., 2011).
特性
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-[(4-fluorophenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O2S/c19-10-4-6-11(7-5-10)23-17(27)25-18-24-15(9-28-18)16(26)22-8-12-13(20)2-1-3-14(12)21/h1-7,9H,8H2,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQPXXFEXGLMAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorobenzyl)-2-(3-(4-fluorophenyl)ureido)thiazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2576127.png)
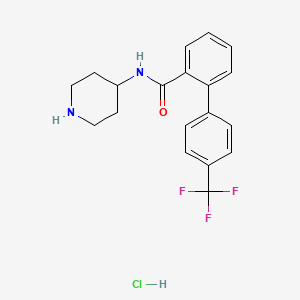
![ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B2576129.png)
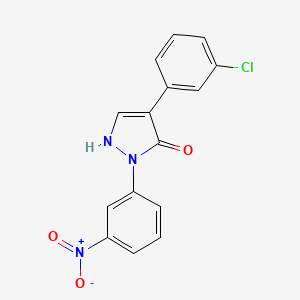
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-ethoxybenzamide](/img/structure/B2576134.png)
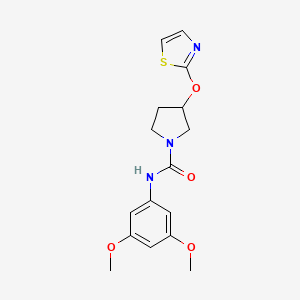
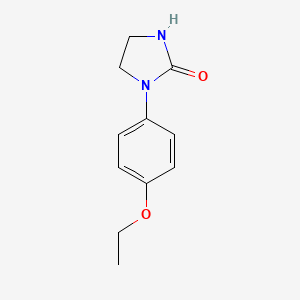
![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2576138.png)
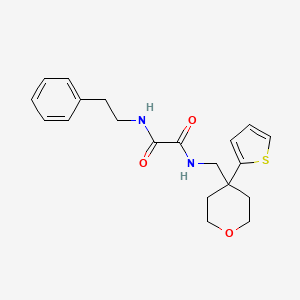

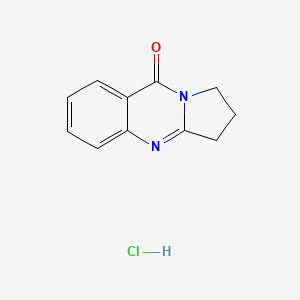
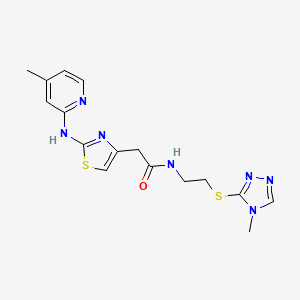
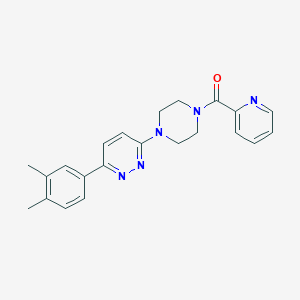
![3-methyl-8-[(4-methylphenyl)sulfanyl]-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2576150.png)